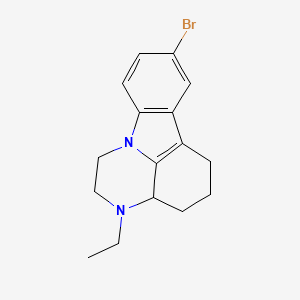
Antidepressant agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antidepressant agents are drugs that are used to treat depression, anxiety, and other mood disorders. Antidepressant agent 1 is a type of antidepressant that has gained significant attention in recent years due to its potential therapeutic benefits. The purpose of
Aplicaciones Científicas De Investigación
Neuropsychological Mechanisms
Antidepressants, including Antidepressant Agent 1, have a profound impact on brain activity, particularly in emotional processes. A systematic meta-analysis revealed that antidepressants normalize neural responses in depressed patients by increasing brain activity to positive stimuli and decreasing activity to negative stimuli. This effect is observed in key brain areas like the dorsolateral prefrontal cortex and the medial prefrontal and core limbic parts of the emotional network (Ma, 2014).
Pathophysiology of Depressive Disorder
Research highlights the neurotrophic and neuroplastic effects of antidepressants, showing that stress and antidepressants have reciprocal actions on neuronal growth and synaptic plasticity. This is especially evident in the hippocampus and other brain structures, where antidepressants act to reverse the injurious effects of stress (Reid & Stewart, 2001).
Effectiveness and Acceptability
A network meta-analysis comparing 21 antidepressant drugs for adults with major depressive disorder indicated that all antidepressants were more effective than placebo, with varying degrees of efficacy and acceptability. This study provides insights into the relative merits of different antidepressants, including Antidepressant Agent 1 (Cipriani et al., 2018).
Bibliometric Analysis of Drug Therapy Studies
A bibliometric analysis of drug therapy studies on major depressive disorder since the 21st century identified several emerging hotspots and undeveloped theme clusters in antidepressant research, offering a comprehensive view of the current status and future trends in the field (Duan et al., 2020).
QSAR/QRAR Methods in Antidepressant Activity
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Retention-Activity Relationship (QRAR) techniques have been applied to analyze and predict the biological activity of antidepressants. These methods focus on the pharmaceutical descriptors and chromatographic parameters, aiding in the development of new antidepressant drugs (Avram et al., 2012).
Mechanisms Beyond Monoamine-Mediated Pathways
Recent research has shifted from solely focusing on monoamine-mediated mechanisms to exploring long-term transcriptional regulators such as cAMP response element-binding protein (CREB) and trophic factors. This shift in focus represents a significant development in understanding the diverse mechanisms of antidepressant action (Malberg & Blendy, 2005).
Propiedades
IUPAC Name |
12-bromo-4-ethyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-2-18-8-9-19-14-7-6-11(17)10-13(14)12-4-3-5-15(18)16(12)19/h6-7,10,15H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTKXFMWBVSAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C3=C(C=C(C=C3)Br)C4=C2C1CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antidepressant agent 1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2810696.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2810701.png)
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)
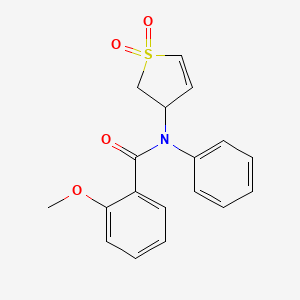
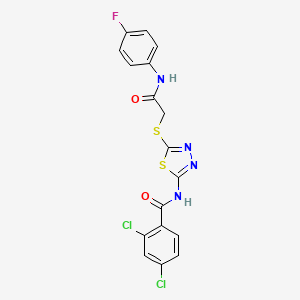
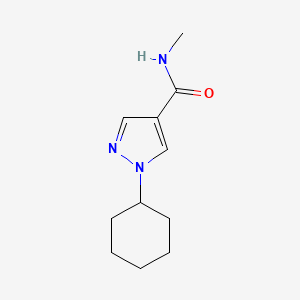
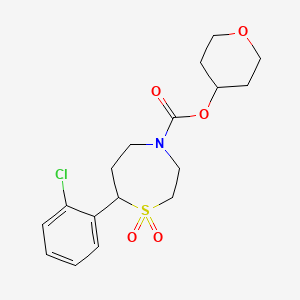
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
![(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/no-structure.png)
![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2810716.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)